molecular formula C8H9ClN2O4S B087156 Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- CAS No. 137-47-3

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-

Cat. No. B087156
CAS RN: 137-47-3
M. Wt: 264.69 g/mol
InChI Key: HBTAOSGHCXUEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of derivatives related to "Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-" involves complex reactions that result in compounds with potential inhibitory activities. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been reported, highlighting the structural complexity and potential biological relevance of these compounds (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is determined through techniques such as X-ray crystallography, revealing intricate details about their crystal packing and intermolecular interactions. For instance, the molecular-electronic structure and kinetic investigation of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers have provided insights into their steric hindrance and the impact on their chemical behavior (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving "Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-" derivatives are diverse, leading to various other functional compounds. The chemoselective aromatic substitution to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives showcases the functional group compatibility and practical application of these reactions (Yu et al., 2022).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments and applications. The study of 2-chloro-N-(4-chlorobenzoyl)benzenesulfonamide toluene hemisolvate has contributed to this understanding by detailing its crystal packing and hydrogen bonding patterns (Suchetan et al., 2010).

Chemical Properties Analysis

Exploring the chemical properties of "Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-" derivatives involves examining their reactivity, stability, and interactions with other molecules. The synthesis and anti-HIV activity of certain derivatives underline the potential pharmaceutical applications and the chemical underpinnings that contribute to their biological activities (Pomarnacka, 2007).

Scientific Research Applications

Synthesis and Antifungal Activity

Benzenesulfonamide derivatives have been synthesized and evaluated for their antifungal properties, showing potent activity against Aspergillus niger and Aspergillus flavus. These compounds demonstrate significant structure-activity relationship trends, indicating their potential as frameworks for developing new antifungal agents (Gupta & Halve, 2015).

Chemical Space Exploration

The application of benzenesulfonamides in solid-phase synthesis has been reviewed, highlighting their use as intermediates in chemical transformations to produce diverse privileged scaffolds. This work showcases the versatility of benzenesulfonamide derivatives in facilitating unusual rearrangements and expanding the chemical space accessible for drug discovery (Fülöpová & Soural, 2015).

Catalytic Reduction of Nitrobenzenes

A Nickel (II) complex bearing diaminobenzene and sulfonamide has been synthesized and characterized. Its application in catalytic reduction of nitrobenzenes to aminobenzenes under environmentally friendly conditions highlights the role of such complexes in green chemistry and offers potential for industrial applications (Dayan et al., 2019).

Ionic Liquid Media for Selective Reduction

The selective reduction of nitro compounds in ionic liquid media using Pd-Ru/α-Al2O3 catalysts has been demonstrated, achieving high selectivity under mild conditions. This research points to the potential of ionic liquids in improving the efficiency and selectivity of hydrogenation reactions, with implications for pharmaceutical synthesis and industrial chemistry (Zhao et al., 2010).

Anti-HIV Activity

Benzenesulfonamide derivatives have been synthesized and tested for their anti-HIV activity. Among these, specific compounds have shown reasonable activity, indicating the potential of benzenesulfonamides as a basis for developing new antiviral drugs (Pomarnacka, 2007).

properties

IUPAC Name

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTAOSGHCXUEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059671
Record name Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-

CAS RN

137-47-3
Record name 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 137-47-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N,N-dimethyl-3-nitrobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4SEF4NTW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.